



Application Notes: A Guide to Using UK-5099 in Seahorse XF Assays

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Compound of Interest		
Compound Name:	UK-5099	
Cat. No.:	B1683380	Get Quote

Introduction

UK-5099 is a potent and specific inhibitor of the mitochondrial pyruvate carrier (MPC). The MPC, composed of the MPC1 and MPC2 protein subunits, is located on the inner mitochondrial membrane and is responsible for transporting pyruvate from the cytoplasm into the mitochondrial matrix[1]. Once in the matrix, pyruvate is converted to acetyl-CoA and enters the tricarboxylic acid (TCA) cycle to fuel oxidative phosphorylation (OXPHOS). By blocking the MPC, **UK-5099** prevents the entry of glycolytically-derived pyruvate into the mitochondria, thereby inhibiting its oxidation[1][2].

In the context of cellular metabolism research, **UK-5099** is an invaluable tool for investigating metabolic reprogramming, particularly the switch between OXPHOS and aerobic glycolysis (the Warburg effect), a hallmark of many cancer cells[3][4]. The Agilent Seahorse XF Analyzer, which measures the two major energy-producing pathways—mitochondrial respiration and glycolysis—in real-time, is the standard platform for these investigations. By measuring the oxygen consumption rate (OCR) and the extracellular acidification rate (ECAR), researchers can gain a comprehensive understanding of cellular bioenergetics.

These application notes provide a detailed guide for researchers, scientists, and drug development professionals on how to effectively use **UK-5099** in Seahorse XF assays to probe cellular fuel dependency and metabolic phenotype.

Mechanism of Action of **UK-5099**





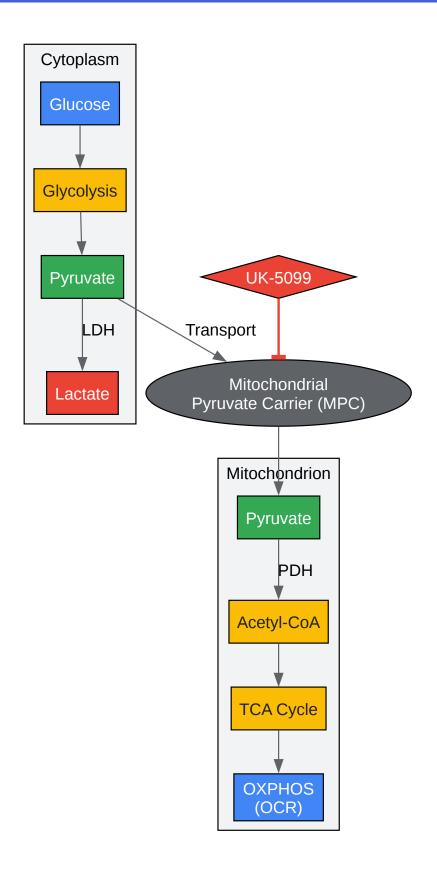


UK-5099 specifically inhibits the transport of pyruvate into the mitochondria. This forces cells that rely on glucose-derived pyruvate for the TCA cycle to adapt their metabolic strategy. Typically, this results in a metabolic shift:

- Decreased Oxidative Phosphorylation: The lack of pyruvate entering the TCA cycle leads to a reduction in the rate of oxygen consumption. This is observed as a decrease in the OCR.
- Increased Glycolysis: To compensate for the reduced mitochondrial ATP production, cells
 often upregulate glycolysis, leading to increased lactate production and extrusion. This is
 measured as an increase in the ECAR.

This induced metabolic switch allows for the study of cellular flexibility and dependency on different fuel sources. **UK-5099** is a key component of commercially available kits such as the Agilent Seahorse XF Mito Fuel Flex Test Kit, which is designed to determine a cell's capacity to oxidize glucose, glutamine, and long-chain fatty acids[5][6].





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Figure 1. UK-5099 blocks the Mitochondrial Pyruvate Carrier (MPC).



Experimental Protocols

Protocol 1: General Protocol for Assessing the Effect of UK-5099

This protocol outlines the steps for a basic experiment to measure the impact of **UK-5099** on cellular OCR and ECAR.

A. Materials

- UK-5099 (e.g., from Sigma-Aldrich, Selleck Chemicals)
- Dimethyl sulfoxide (DMSO) for stock solution
- Seahorse XF Cell Culture Microplates (24- or 96-well)
- Seahorse XF Calibrant
- Seahorse XF Assay Medium (e.g., XF DMEM or XF RPMI, pH 7.4) supplemented with desired substrates like glucose, pyruvate, and glutamine. Note: The base medium for a glycolysis stress test should not contain glucose or pyruvate[7].
- · Cells of interest
- B. Compound Preparation
- Prepare a concentrated stock solution of UK-5099 (e.g., 10-50 mM) in DMSO. Store at -20°C or -80°C.
- On the day of the assay, dilute the UK-5099 stock to the desired working concentration in the appropriate pre-warmed Seahorse XF Assay Medium. The final concentration of UK-5099 can range from low micromolar (e.g., 2-10 μM) to higher concentrations, but it is crucial to note that concentrations above 10 μM may have off-target effects[8]. An initial dose-response experiment is highly recommended. The final DMSO concentration in the well should be kept low (e.g., <0.1%).

C. Assay Procedure

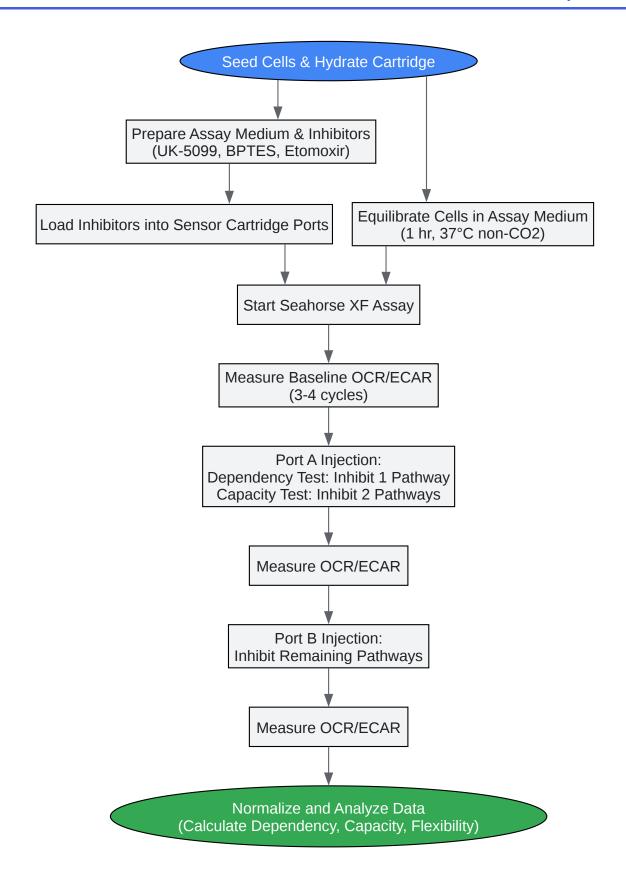


- Cell Seeding: The day before the assay, seed cells in a Seahorse XF microplate at a predetermined optimal density to achieve a confluent monolayer on the assay day.
- Sensor Cartridge Hydration: Hydrate a Seahorse XF sensor cartridge overnight (or for at least 4 hours) in a non-CO2 37°C incubator by adding Seahorse XF Calibrant to each well of the utility plate[6].
- Cell Plate Preparation: On the assay day, remove the cell culture growth medium and wash
 the cells with pre-warmed Seahorse XF Assay Medium. Finally, add the appropriate volume
 of assay medium to each well and incubate the plate in a non-CO2 37°C incubator for 1 hour
 before the assay[5].
- Load Sensor Cartridge: Load the prepared UK-5099 solution into the appropriate injection port of the hydrated sensor cartridge. A vehicle control (assay medium with the same percentage of DMSO) should be loaded for control wells.
- Run Seahorse XF Assay: Place the cell plate and the loaded sensor cartridge into the Seahorse XF Analyzer. The instrument protocol should include:
 - Basal measurements (typically 3-4 cycles) to establish baseline OCR and ECAR.
 - Injection of UK-5099 (or vehicle).
 - Post-injection measurements (typically 6-12 cycles) to monitor the effect of the inhibitor.
- Data Normalization: After the assay, normalize the data to cell number, protein content, or DNA content.

Protocol 2: Seahorse XF Mito Fuel Flex Test

This protocol uses **UK-5099** in combination with other inhibitors to determine the cell's dependency on and flexibility for using glucose, glutamine, and fatty acids. The other inhibitors are typically BPTES (a glutaminase inhibitor) and Etomoxir (a carnitine palmitoyltransferase-1 inhibitor)[5][9].





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Figure 2. Workflow for the Seahorse XF Mito Fuel Flex Test.



Assay Design To measure the dependency on and capacity for glucose oxidation, two parallel groups of wells are required:

- Glucose Dependency Group: Measures the reliance on glucose oxidation to maintain baseline respiration.
 - Port A Injection: UK-5099 (inhibits glucose oxidation).
 - Port B Injection: BPTES + Etomoxir (inhibits the other two pathways).
- Glucose Capacity Group: Measures the ability of the cell to ramp up glucose oxidation when other fuel sources are blocked.
 - Port A Injection: BPTES + Etomoxir (inhibits glutamine and fatty acid oxidation).
 - Port B Injection: UK-5099 (inhibits the remaining pathway).

The procedure follows Protocol 1, with the key difference being the specific loading of inhibitors into the injection ports as described above. The Seahorse XF Mito Fuel Flex Test Report Generator can then be used to automatically calculate the dependency, capacity, and flexibility for each fuel pathway[9].

Data Presentation and Interpretation

The primary outputs from a Seahorse XF assay are OCR (a measure of mitochondrial respiration) and ECAR (a proxy for glycolysis). The effect of **UK-5099** is typically a decrease in OCR and an increase in ECAR.

Table 1: Summary of **UK-5099** Effects on Oxygen Consumption Rate (OCR)



Cell Line	UK-5099 Conc.	Effect on OCR	Reference
LnCap (Prostate Cancer)	Not specified	Basal and maximal OCR significantly decreased.	[1][3]
SiHa (Cervical Cancer)	10 μΜ	No significant difference observed.	[10]
4T1 (Breast Cancer)	10 μΜ	No significant difference observed.	[10]
Esophageal Squamous Cancer	Not specified	Lower basal OCR and reduced spare respiratory capacity.	[4][11]
Cortical Neurons	10 μΜ	Basal mitochondrial respiration not compromised after 24h.	[12]

Table 2: Summary of UK-5099 Effects on Extracellular Acidification Rate (ECAR)



Cell Line	UK-5099 Conc.	Effect on ECAR / Glycolysis	Reference
LnCap (Prostate Cancer)	Not specified	Enhanced aerobic glycolysis; increased extracellular lactate.	[1][3]
SiHa (Cervical Cancer)	10 μΜ	Significant increase in ECAR, glucose consumption, and lactate release.	[10]
4T1 (Breast Cancer)	10 μΜ	Significant increase in ECAR, glucose consumption, and lactate release.	[10]
Esophageal Squamous Cancer	Not specified	Higher basal ECAR and lower glycolytic reserve capacity.	[4][11]
C4-2B (Prostate Cancer)	10 μΜ	Increased lactate production.	[13]

Interpretation

- A decrease in OCR following UK-5099 injection indicates that the cells were utilizing
 pyruvate oxidation to support baseline respiration. The magnitude of the decrease reflects
 the cell's dependency on this pathway.
- An increase in ECAR after UK-5099 injection demonstrates a compensatory shift to glycolysis to meet cellular energy demands, a phenomenon known as the Pasteur effect.
- The lack of an OCR change, as seen in some studies, might suggest that under basal
 conditions, the cells are not heavily reliant on pyruvate oxidation and may be preferentially
 using other substrates like glutamine or fatty acids[10]. It can also be dependent on the
 duration of exposure to the inhibitor.



Glycolytic reserve is the difference between the maximum ECAR (often stimulated by inhibiting OXPHOS with oligomycin) and the basal ECAR. A lower glycolytic reserve in UK-5099-treated cells suggests they are already operating closer to their maximum glycolytic capacity[4][11].

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